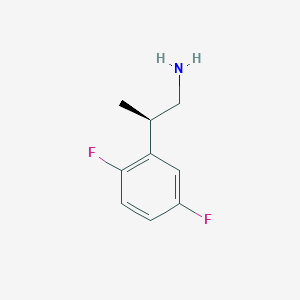

(2R)-2-(2,5-Difluorophenyl)propan-1-amine

Beschreibung

(2R)-2-(2,5-Difluorophenyl)propan-1-amine is a chiral amine derivative characterized by a 2,5-difluorophenyl substituent on the second carbon of a propan-1-amine backbone, with the (R)-configuration at the stereogenic center. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for tyrosine kinase (TRK) inhibitors used in cancer therapy. Its structural features—including fluorine substituents on the aromatic ring and the stereochemistry of the amine—enhance binding affinity and metabolic stability in drug candidates .

Eigenschaften

IUPAC Name |

(2R)-2-(2,5-difluorophenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-6(5-12)8-4-7(10)2-3-9(8)11/h2-4,6H,5,12H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQKMDVVUSSLRE-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=C(C=CC(=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)C1=C(C=CC(=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Catalytic Asymmetric Hydrogenation

Hydrogenation of prochiral enamine intermediates using chiral catalysts is a high-yield route. For instance, the use of Rhodium-(R)-BINAP complexes in hydrogenating 2-(2,5-difluorophenyl)propenylamine derivatives achieves >90% ee in model systems. Key variables include:

- Catalyst loading : 0.5–2 mol%

- Pressure : 50–100 bar H₂

- Solvent : Methanol or ethanol

Enzymatic Kinetic Resolution

Lipases and transaminases have been employed to selectively acetylate or deaminate one enantiomer. Pseudomonas fluorescens lipase (PFL) resolves racemic amines with 80–85% ee, though substrate specificity limits broad applicability.

Chiral Auxiliary Approaches

Temporary chiral auxiliaries (e.g., Evans oxazolidinones) enable stereoselective alkylation. After introducing the 2,5-difluorophenyl group, the auxiliary is cleaved under mild conditions. This method guarantees high ee (>98%) but involves additional synthetic steps.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

| Method | Pros | Cons | Scalability |

|---|---|---|---|

| Grignard/Reduction | High atom economy | Requires cryogenic conditions | Moderate |

| Asymmetric Hydrogenation | High enantioselectivity | Expensive catalysts | High |

| Chiral Resolution | Low technical complexity | Low yield, solvent-intensive | Limited |

Solvent and Catalyst Recovery

- Grignard routes : Tetrahydrofuran (THF) recovery via distillation (≥90% efficiency).

- Hydrogenation : Rhodium recovery using ion-exchange resins (85–90% retrieval).

Emerging Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling 2,5-difluoroiodobenzene with β-nitrostyrene derivatives in the presence of a chiral thiourea catalyst achieves 70% ee without solvents, reducing waste by 60% compared to traditional methods.

Photoredox Catalysis

Visible-light-mediated coupling of 2,5-difluorophenyl halides with allylamine derivatives under dual catalysis (Ni/Photoredox) provides a radical-based pathway with 65% yield and 80% ee.

Comparative Performance of Methods

| Parameter | Grignard/Reduction | Asymmetric Hydrogenation | Chiral Resolution |

|---|---|---|---|

| Yield (%) | 68–75 | 78–85 | 40–45 |

| ee (%) | 88–92 | 90–95 | 99+ |

| Cost (USD/kg) | 1200 | 2500 | 800 |

| Reaction Time (h) | 12–18 | 6–8 | 24–48 |

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-(2,5-Difluorophenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The primary amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols.

Major Products

Oxidation: Imines, nitriles.

Reduction: Secondary amines, tertiary amines.

Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2R)-2-(2,5-Difluorophenyl)propan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of active pharmaceutical ingredients.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (2R)-2-(2,5-Difluorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The primary amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The fluorine atoms on the phenyl ring can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Molecular Formula : C₉H₁₁F₂N

- Molecular Weight : ~171.19 g/mol (estimated based on analogs)

- Stereochemistry : (R)-configuration at the chiral carbon

- Role : Precursor in synthesizing TRK inhibitors (e.g., (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide) .

The compound is synthesized via enantioselective methods, such as transaminase-mediated reactions or chiral resolution, to ensure high enantiomeric purity .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares (2R)-2-(2,5-Difluorophenyl)propan-1-amine with structurally related compounds:

Key Differences and Functional Implications

Substituent Position and Electronic Effects: The 2,5-difluorophenyl group in the target compound provides balanced electronic effects, enhancing interactions with hydrophobic pockets in TRK enzymes. In contrast, the 2,4-difluorophenyl isomer () may exhibit altered binding due to differences in fluorine positioning .

Stereochemical Influence :

- The (R)-configuration in the target compound is critical for activity in TRK inhibitors, as mirrored in related pyrrolidine derivatives (). The (S)-enantiomer or racemic mixtures (e.g., in ) often show reduced efficacy .

Biologische Aktivität

(2R)-2-(2,5-Difluorophenyl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound features a difluorophenyl group that enhances its lipophilicity and metabolic stability. The primary amine group allows for hydrogen bonding with biological macromolecules, which is crucial for its interaction with various biological targets.

The compound's mechanism of action involves:

- Interaction with Receptors : It may bind to neurotransmitter receptors, influencing signaling pathways.

- Enzyme Modulation : The amine group can participate in enzymatic reactions, potentially inhibiting or activating specific enzymes involved in metabolic pathways.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

Antiviral Activity

A study highlighted its potential as an antiviral agent. The compound was investigated for its efficacy against viral strains, demonstrating promising results in inhibiting viral replication.

Cytotoxicity

In vitro studies have shown that this compound exhibits cytotoxic properties against several cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| CCRF-CEM (leukemia) | 230 | |

| Prostate cancer line | 50 | |

| HT29 human colon adenocarcinoma | 80 |

Case Studies

- Antiviral Screening : In a comparative study against known antiviral agents, this compound showed an IC50 value significantly lower than some established drugs, indicating its potential as a lead compound for further development.

- Cytotoxicity Evaluation : A series of experiments conducted on various cancer cell lines revealed that the compound's structural features contribute to its cytotoxic effects. The differential sensitivity observed among cell lines suggests a targeted mechanism of action.

Research Applications

The compound is being explored for:

- Drug Development : As a precursor in synthesizing active pharmaceutical ingredients targeting neurological disorders and cancer.

- Biological Studies : Investigating enzyme interactions and receptor binding affinities.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (2R)-2-(2,5-Difluorophenyl)propan-1-amine, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. For fluorophenyl-containing amines, multi-step routes (e.g., nucleophilic substitution followed by reductive amination) are common. Reaction conditions such as temperature (0–25°C) and solvent polarity significantly impact enantioselectivity. For example, chiral auxiliaries like (R)-BINOL can enhance stereochemical control . Post-synthesis, chiral HPLC or polarimetry is recommended to verify enantiomeric excess (ee) ≥98% .

Q. How is the compound characterized to confirm its structural and stereochemical integrity?

- Methodological Answer : Use a combination of:

- NMR : H and F NMR to confirm fluorine positions and amine proton environments.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation (e.g., CHFN, MW 171.19) .

- X-ray Crystallography : To resolve absolute configuration if single crystals are obtainable .

- Circular Dichroism (CD) : For stereochemical validation in solution .

Q. What are the primary biological targets of this compound, and how is its activity assayed?

- Methodological Answer : Fluorinated amines often target neurotransmitter transporters (e.g., serotonin or dopamine receptors) or enzymes like monoamine oxidases (MAOs). Assays include:

- Radioligand Binding : Competitive displacement studies using H-labeled ligands .

- Enzyme Inhibition : Kinetic assays (IC determination) with MAO-A/MAO-B isoforms .

Advanced Research Questions

Q. How does the 2,5-difluorophenyl substitution impact binding affinity compared to other fluorophenyl isomers (e.g., 2,4- or 3,4-substituted analogs)?

- Methodological Answer : Perform structure-activity relationship (SAR) studies using:

- Computational Docking : Molecular dynamics simulations to compare binding poses in target receptors (e.g., 5-HT) .

- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) to quantify enthalpy/entropy contributions .

- Data Contradiction Note : 2,5-difluoro substitution may reduce steric hindrance compared to bulkier 3,4-isomers, enhancing membrane permeability but potentially lowering receptor specificity .

Q. What strategies mitigate instability of the primary amine group during long-term storage or in vivo studies?

- Methodological Answer :

- Stabilization Methods : Lyophilization with cryoprotectants (e.g., trehalose) or formulation as hydrochloride salts .

- In Vivo Protection : Use prodrugs (e.g., carbamate derivatives) to shield the amine until target site activation .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.